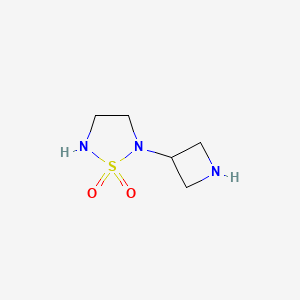

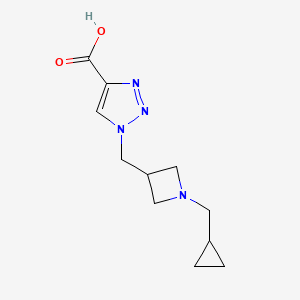

(1-乙烯基环丙基)甲醇

描述

Synthesis Analysis

The synthesis of methanol, which is a similar compound, has been extensively studied. It can be produced from either CO or CO2, with the reverse water–gas shift reaction (rWGSR) also occurring . The process involves electrolysis technologies and catalyst developments .Molecular Structure Analysis

The molecular structure of methanol, a similar compound, is CH3OH . Methanol is counted as a primary alcohol even though there are no alkyl groups attached to the -OH carbon atom .Chemical Reactions Analysis

Methanol can be produced via CO2 hydrogenation, a competitive process that requires optimal operating conditions for minimum production cost . The process involves a response surface methodology (RSM) in optimization .Physical And Chemical Properties Analysis

The vapor density and equilibrium of methanol, a similar compound, show marked differences. Gasoline vapor is heavier than air, while methanol vapor is near neutral in buoyancy . Gasoline has an equilibrium true vapor pressure (TVP) two to three times greater than that of methanol .科学研究应用

合成气制甲醇

(1-乙烯基环丙基)甲醇: 可用作合成气催化合成甲醇的中间体。此过程对将所有塑料废物在内的各种有机废物转化为甲醇具有重要意义,而甲醇是 C1 化学工业中的主要原料化学品。 这种方式合成的甲醇在循环经济化学合成中具有广泛的应用 .

环丁烷衍生物的有机合成

该化合物在有机合成中用于制备新型环丁烷衍生物。这些衍生物由于存在于许多天然和生物活性分子中而很重要。 这些化合物的立体选择性合成对于药物和复杂天然产物的开发至关重要 .

苯胺的甲基化

在有机化学领域,(1-乙烯基环丙基)甲醇参与了苯胺与甲醇的甲基化。 这是由环金属化的钌配合物促进的,是生产 N-甲基苯胺的关键步骤,N-甲基苯胺是制药和农用化学品中有价值的中间体 .

清洁能源的燃料添加剂

源自(1-乙烯基环丙基)甲醇的甲醇可以作为清洁汽油添加剂,因为它具有高辛烷值和良好的抗爆性能。 与传统的石油基燃料相比,它有助于更完全的燃烧,使其成为一种清洁高效的液体汽车燃料 .

燃料电池的原料

生产的甲醇还可以作为燃料电池的高功率原料。 纯甲醇的有效热效率比汽油高近 30%,这使其成为各种应用的有希望的替代能源 .

碳酸二甲酯的化学合成

(1-乙烯基环丙基)甲醇: 是通过甲醇到碳酸二甲酯 (MTC) 工艺化学合成碳酸二甲酯的前体。 碳酸二甲酯是一种环境友好的溶剂和试剂,在聚碳酸酯生产和作为燃料添加剂方面有应用 .

作用机制

Target of Action

The primary target of (1-Vinylcyclopropyl)methanol is the synthesis of alkylidenecyclopropanes . Alkylidenecyclopropanes are versatile three-carbon synthons that are used in a variety of metal-catalyzed cycloaddition reactions .

Mode of Action

(1-Vinylcyclopropyl)methanol interacts with its targets through a series of chemical reactions. It provides the corresponding (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides under certain conditions . This is achieved through a sequential Prins/Wagner/Ritter process .

Biochemical Pathways

The biochemical pathway involved in the action of (1-Vinylcyclopropyl)methanol is distinct from native cyclic methanol utilization pathways, such as the ribulose monophosphate cycle. The linear pathway requires no formaldehyde acceptor and only consists of two enzymatic reactions: oxidation of methanol into formaldehyde by methanol dehydrogenase and carboligation of formaldehyde into dihydroxyacetone by formolase .

Result of Action

The result of the action of (1-Vinylcyclopropyl)methanol is the production of (1-(5-aryltetrahydrofuran-3-yl)cyclobutyl)amides . This is the first report on the synthesis of oxabicycles through a sequential Prins/Wagner/Ritter process . The cyclobutane ring, a product of this process, is a structural motif in many natural and biologically active molecules .

Action Environment

The action, efficacy, and stability of (1-Vinylcyclopropyl)methanol can be influenced by various environmental factors. It’s worth noting that the synthesis of (1-Vinylcyclopropyl)methanol and its subsequent reactions often require specific conditions, such as certain temperatures or the presence of other chemical agents .

未来方向

The conversion of methane and CO2 to methanol has been extensively studied and is seen as a promising step towards a sustainable, clean-energy future . The use of nanomaterials and metal-organic frameworks in the catalytic conversion of methane to methanol represents a recent advancement in this field .

生化分析

Biochemical Properties

(1-Vinylcyclopropyl)methanol plays a significant role in biochemical reactions due to its reactive vinyl and hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo oxidation reactions catalyzed by alcohol dehydrogenases, converting it into corresponding aldehydes or ketones. Additionally, (1-Vinylcyclopropyl)methanol can participate in esterification reactions with fatty acids, facilitated by esterases, forming esters that are crucial in lipid metabolism . These interactions highlight the compound’s versatility in biochemical pathways.

Cellular Effects

The effects of (1-Vinylcyclopropyl)methanol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (1-Vinylcyclopropyl)methanol can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s redox state . It also impacts cellular metabolism by serving as a substrate for metabolic enzymes, influencing the flux of metabolites through various pathways. These effects underscore the compound’s potential in regulating cellular homeostasis.

Molecular Mechanism

At the molecular level, (1-Vinylcyclopropyl)methanol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it can act as a competitive inhibitor for alcohol dehydrogenases, preventing the oxidation of other alcohol substrates . Additionally, (1-Vinylcyclopropyl)methanol can induce conformational changes in proteins, affecting their stability and function. These molecular interactions are crucial for understanding the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of (1-Vinylcyclopropyl)methanol in laboratory settings are essential for its application in biochemical studies. Over time, the compound may undergo oxidation or polymerization, leading to changes in its chemical properties . Long-term studies have shown that (1-Vinylcyclopropyl)methanol can affect cellular function by altering the expression of stress response genes and proteins. These temporal effects are critical for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of (1-Vinylcyclopropyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, (1-Vinylcyclopropyl)methanol can be toxic, leading to adverse effects such as liver damage and neurotoxicity . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

(1-Vinylcyclopropyl)methanol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, such as acetyl-CoA and NADH . These metabolic interactions highlight the compound’s role in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of (1-Vinylcyclopropyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its uptake and distribution within cells . Once inside the cell, (1-Vinylcyclopropyl)methanol can bind to intracellular proteins, affecting its localization and accumulation. These transport mechanisms are essential for understanding the compound’s bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of (1-Vinylcyclopropyl)methanol is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or binding to targeting signals . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. Understanding the subcellular distribution of (1-Vinylcyclopropyl)methanol is essential for elucidating its role in cellular processes.

属性

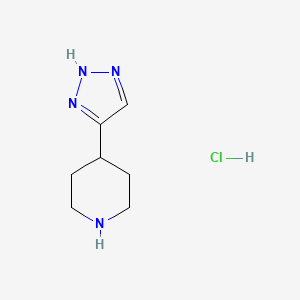

IUPAC Name |

(1-ethenylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(5-7)3-4-6/h2,7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVSBJCBSBDRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Hydroxy-2-methyl-2-azaspiro[4.5]decan-3-one](/img/structure/B1480446.png)

![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)